molecular formula C17H20F3N3O4S B12473831 ethyl N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate

ethyl N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate

Cat. No.: B12473831
M. Wt: 419.4 g/mol
InChI Key: XUNZOWJMLQRAFS-UHFFFAOYSA-N
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Description

Ethyl N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate is a synthetic organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a benzothiophene core, a cyano group, and a trifluoroalaninate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the cyano group and the trifluoroalaninate moiety. Common reagents used in these reactions include ethyl cyanoacetate, trifluoroacetic anhydride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted benzothiophene compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential biological activity and interactions with biomolecules.

    Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate include other benzothiophene derivatives and trifluoroalaninate-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable subject of study in various research fields.

Properties

Molecular Formula

C17H20F3N3O4S

Molecular Weight

419.4 g/mol

IUPAC Name

ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(ethoxycarbonylamino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C17H20F3N3O4S/c1-3-26-14(24)16(17(18,19)20,23-15(25)27-4-2)22-13-11(9-21)10-7-5-6-8-12(10)28-13/h22H,3-8H2,1-2H3,(H,23,25)

InChI Key

XUNZOWJMLQRAFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C#N)NC(=O)OCC

Origin of Product

United States

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